molecular formula C13H19NO3 B14276064 4-tert-Butoxy-N-(2-hydroxyethyl)benzamide CAS No. 137364-86-4

4-tert-Butoxy-N-(2-hydroxyethyl)benzamide

Katalognummer: B14276064
CAS-Nummer: 137364-86-4
Molekulargewicht: 237.29 g/mol
InChI-Schlüssel: BGVCGIQPIXJEEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-tert-Butoxy-N-(2-hydroxyethyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a tert-butoxy group, and a hydroxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butoxy-N-(2-hydroxyethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-tert-butoxybenzoyl chloride with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-tert-Butoxy-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4-tert-Butoxy-N-(2-hydroxyethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-tert-Butoxy-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the benzamide core can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-tert-Butyl-N-(2-hydroxyethyl)benzamide
  • 4-tert-Butoxybenzaldehyde
  • 4-tert-Butyl-N-(2-ethylphenyl)benzamide

Uniqueness

4-tert-Butoxy-N-(2-hydroxyethyl)benzamide is unique due to the presence of both the tert-butoxy and hydroxyethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

137364-86-4

Molekularformel

C13H19NO3

Molekulargewicht

237.29 g/mol

IUPAC-Name

N-(2-hydroxyethyl)-4-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-11-6-4-10(5-7-11)12(16)14-8-9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16)

InChI-Schlüssel

BGVCGIQPIXJEEF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=CC=C(C=C1)C(=O)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.